3-(cyclododecylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-[(CYCLODODECYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound characterized by a pyrazole ring substituted with a cyclododecylamino carbonyl group and a carboxylic acid group. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring . The cyclododecylamino carbonyl group can be introduced through a subsequent acylation reaction using cyclododecylamine and an appropriate acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(CYCLODODECYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-[(CYCLODODECYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(CYCLODODECYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(CYCLOHEXYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 3-[(CYCLOPENTYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
3-[(CYCLODODECYLAMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the cyclododecylamino group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C18H29N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(cyclododecylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C18H29N3O3/c1-21-13-15(18(23)24)16(20-21)17(22)19-14-11-9-7-5-3-2-4-6-8-10-12-14/h13-14H,2-12H2,1H3,(H,19,22)(H,23,24) |
InChI Key |
GBCMJNCUSJNBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCCCCCC2)C(=O)O |
Origin of Product |
United States |
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